

Anwendungs- und Protokollhinweise zur Schotten-Baumann-Reaktion von 4-Brombenzolsulfonylchlorid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromobenzenesulfonyl chloride

Cat. No.: B119516

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Schotten-Baumann-Reaktion unter Verwendung von 4-Brombenzolsulfonylchlorid zur Synthese von Sulfonamiden und Sulfonsäureestern. Die hier beschriebenen Methoden sind für den Einsatz in der organischen Synthese und der medizinischen Chemie optimiert und richten sich an Fachleute, die robuste und reproduzierbare Verfahren benötigen.

Einleitung

Die Schotten-Baumann-Reaktion, benannt nach ihren Entdeckern Carl Schotten und Eugen Baumann, ist eine vielseitige Methode zur Acylierung von Aminen, Alkoholen und Phenolen.[1] Bei der Reaktion von 4-Brombenzolsulfonylchlorid, einem wichtigen Reagenz in der organischen Synthese, mit nukleophilen Partnern wie primären oder sekundären Aminen entstehen Sulfonamide, während die Reaktion mit Alkoholen zu Sulfonsäureestern führt. Diese Produkte sind wichtige Zwischenprodukte in der pharmazeutischen Forschung und Entwicklung. Die Reaktion wird typischerweise unter basischen Bedingungen durchgeführt, um den als Nebenprodukt entstehenden Chlorwasserstoff zu neutralisieren und die Reaktion voranzutreiben.[2][3] Üblicherweise wird ein zweiphasiges System aus einem organischen Lösungsmittel und einer wässrigen Basenlösung verwendet.[4]

Reaktionsmechanismus

Der Mechanismus der Schotten-Baumann-Reaktion ist eine nukleophile Acylsubstitution. Das Nukleophil (z. B. ein Amin oder Alkohol) greift das elektrophile Schwefelatom des 4-Brombenzolsulfonylchlorids an. Dies führt zur Bildung eines tetraedrischen Zwischenprodukts. Anschließend wird das Chloridion als Abgangsgruppe eliminiert, und die zugesetzte Base deprotoniert das Nukleophil, was zur Bildung des stabilen Sulfonamids oder Sulfonsäureesters führt.

Zusammenfassung der Reaktionsbedingungen

Die Wahl der Base und des Lösungsmittels ist entscheidend für den Erfolg der Schotten-Baumann-Reaktion. Die folgende Tabelle fasst typische quantitative Parameter für die Reaktion von 4-Brombenzolsulfonylchlorid mit verschiedenen Nukleophilen zusammen.

Parameter	Reaktion mit primärem/sekundärem Amin	Reaktion mit Alkohol	Reaktion mit Benzamid
Nukleophil	Benzylamin (Beispiel)	Neopentylalkohol	Benzamid
Produkt	N-Benzyl-4-brombenzolsulfonamid	Neopentyl-4-brombenzolsulfonat	N-(4-Brombenzolsulfonyl)benzamid
4-Brombenzolsulfonylchlorid	1.0 Äquivalente	1.0 Äquivalente (2.20 g, 8.61 mmol)	1.1 Äquivalente
Nukleophil	1.0 Äquivalente	1.5 Äquivalente (1.39 mL, 12.91 mmol)	1.0 Äquivalente
Base	Triethylamin (1.2 Äquivalente)	Pyridin (Lösungsmittel, 30 mL)	Pyridin (1.2 Äquivalente)
Lösungsmittel	Dichlormethan (DCM)	Pyridin	Dichlormethan (DCM), wasserfrei
Temperatur	0 °C bis Raumtemperatur	Raumtemperatur	Raumtemperatur
Reaktionszeit	4 - 6 Stunden	Über Nacht	2 - 4 Stunden
Aufarbeitung	Wäsche mit 1N HCl, ges. NaHCO ₃ , Sole	Extraktion mit Ethylacetat, Wäsche mit ges. NaHCO ₃ , 0.05 N HCl, Sole	Wäsche mit 1M HCl, ges. NaHCO ₃ , Sole
Ausbeute	Typischerweise hoch	85 %	Typischerweise hoch

Experimentelle Protokolle

Die folgenden Protokolle beschreiben detaillierte Verfahren für die Synthese von Sulfonamiden und Sulfonsäureestern aus 4-Brombenzolsulfonylchlorid.

Protokoll 1: Synthese von N-Benzyl-4-brombenzolsulfonamid

Dieses Protokoll beschreibt die Reaktion von 4-Brombenzolsulfonylchlorid mit Benzylamin, einem primären Amin.

Materialien:

- 4-Brombenzolsulfonylchlorid
- Benzylamin
- Triethylamin
- Dichlormethan (DCM), wasserfrei
- 1 N Salzsäure (HCl)
- Gesättigte Natriumbicarbonatlösung (NaHCO_3)
- Gesättigte Natriumchloridlösung (Sole)
- Wasserfreies Magnesiumsulfat (MgSO_4) oder Natriumsulfat (Na_2SO_4)
- Rundkolben, Magnetprüher, Tropftrichter, Scheidetrichter

Durchführung:

- In einem trockenen Rundkolben wird Benzylamin (1.0 Äquivalent) in wasserfreiem Dichlormethan gelöst.
- Triethylamin (1.2 Äquivalente) wird zu der Lösung gegeben.
- Die Mischung wird in einem Eisbad auf 0 °C abgekühlt.
- Eine Lösung von 4-Brombenzolsulfonylchlorid (1.0 Äquivalent) in wasserfreiem Dichlormethan wird langsam über einen Tropftrichter zu der gerührten Aminlösung gegeben.

- Nach vollständiger Zugabe lässt man die Reaktionsmischung auf Raumtemperatur erwärmen und rührt für 4-6 Stunden. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.[\[2\]](#)
- Nach Abschluss der Reaktion wird die Reaktionsmischung nacheinander mit 1 N HCl, gesättigter NaHCO₃-Lösung und Sole gewaschen.
- Die organische Phase wird über wasserfreiem MgSO₄ oder Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
- Das Rohprodukt kann durch Umkristallisation oder Säulenchromatographie gereinigt werden.

Protokoll 2: Synthese von Neopentyl-4-brombenzolsulfonat

Dieses Protokoll beschreibt die Reaktion von 4-Brombenzolsulfonylchlorid mit Neopentylalkohol.[\[5\]](#)

Materialien:

- 4-Brombenzolsulfonylchlorid (2.20 g, 8.61 mmol)
- Neopentylalkohol (1.39 mL, 12.91 mmol)
- Pyridin, wasserfrei (30 mL)
- Ethylacetat
- Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)
- 0.05 N wässrige Salzsäure (HCl)
- Gesättigte wässrige Natriumchloridlösung (Sole)
- Wasserfreies Natriumsulfat (Na₂SO₄)
- Kieselgel für die Säulenchromatographie

- Rundkolben, Magnetrührer, Scheidetrichter, Rotationsverdampfer

Durchführung:

- In einem Rundkolben werden 4-Brombenzolsulfonylchlorid (2.20 g, 8.61 mmol) und Pyridin (30 mL) vorgelegt.[\[5\]](#)
- Unter Rühren wird bei Raumtemperatur Neopentylalkohol (1.39 mL, 12.91 mmol) zugegeben.[\[5\]](#)
- Die Reaktionsmischung wird über Nacht bei Raumtemperatur gerührt.[\[5\]](#)
- Die Reaktion wird durch vorsichtige Zugabe von gesättigter wässriger Natriumbicarbonatlösung beendet.[\[5\]](#)
- Die Mischung wird in einen Scheidetrichter überführt und das Produkt dreimal mit Ethylacetat extrahiert.[\[5\]](#)
- Die vereinigten organischen Phasen werden nacheinander mit gesättigter wässriger NaHCO_3 -Lösung, 0.05 N wässriger HCl und Sole gewaschen.[\[5\]](#)
- Die organische Schicht wird über wasserfreiem Na_2SO_4 getrocknet, filtriert und das Lösungsmittel im Vakuum am Rotationsverdampfer entfernt.[\[5\]](#)
- Das Rohprodukt wird durch Flash-Säulenchromatographie auf Kieselgel gereinigt, wobei mit einem Gradienten von 30 %-50 % Dichlormethan in Hexan eluiert wird, um Neopentyl-4-brombenzolsulfonat zu erhalten (2.24 g, 85 % Ausbeute).[\[5\]](#)

Protokoll 3: Synthese von N-(4-Brombenzolsulfonyl)benzamid

Dieses Protokoll beschreibt die Reaktion von 4-Brombenzolsulfonylchlorid mit Benzamid.

Materialien:

- 4-Brombenzolsulfonylchlorid
- Benzamid

- Pyridin, wasserfrei
- Dichlormethan (DCM), wasserfrei
- 1 M Salzsäure (HCl)
- Gesättigte Natriumbicarbonatlösung (NaHCO_3)
- Gesättigte Natriumchloridlösung (Sole)
- Wasserfreies Magnesiumsulfat (MgSO_4)
- Ethanol (zur Umkristallisation)
- Rundkolben, Magnetrührer, Tropftrichter, Scheidetrichter

Durchführung:

- In einem sauberen, trockenen Rundkolben wird Benzamid (1.0 Äquivalent) in wasserfreiem Dichlormethan gelöst.[3]
- Zu der gerührten Lösung wird bei Raumtemperatur Pyridin (1.2 Äquivalente) gegeben.[3]
- Eine Lösung von 4-Brombenzolsulfonylchlorid (1.1 Äquivalente) in wasserfreiem Dichlormethan wird langsam über einen Tropftrichter über 15-20 Minuten zugegeben.[3]
- Die Reaktionsmischung wird bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht. Die Reaktion ist typischerweise innerhalb von 2-4 Stunden abgeschlossen.[3]
- Nach Abschluss der Reaktion wird die organische Phase nacheinander mit 1 M HCl, gesättigter NaHCO_3 -Lösung und Sole gewaschen.[3]
- Die organische Schicht wird über wasserfreiem MgSO_4 getrocknet, filtriert und das Filtrat unter reduziertem Druck eingengt, um das Rohprodukt zu erhalten.[3]
- Das Rohprodukt wird aus Ethanol umkristallisiert, um reines N-(4-Brombenzolsulfonyl)benzamid als Feststoff zu erhalten.[3]

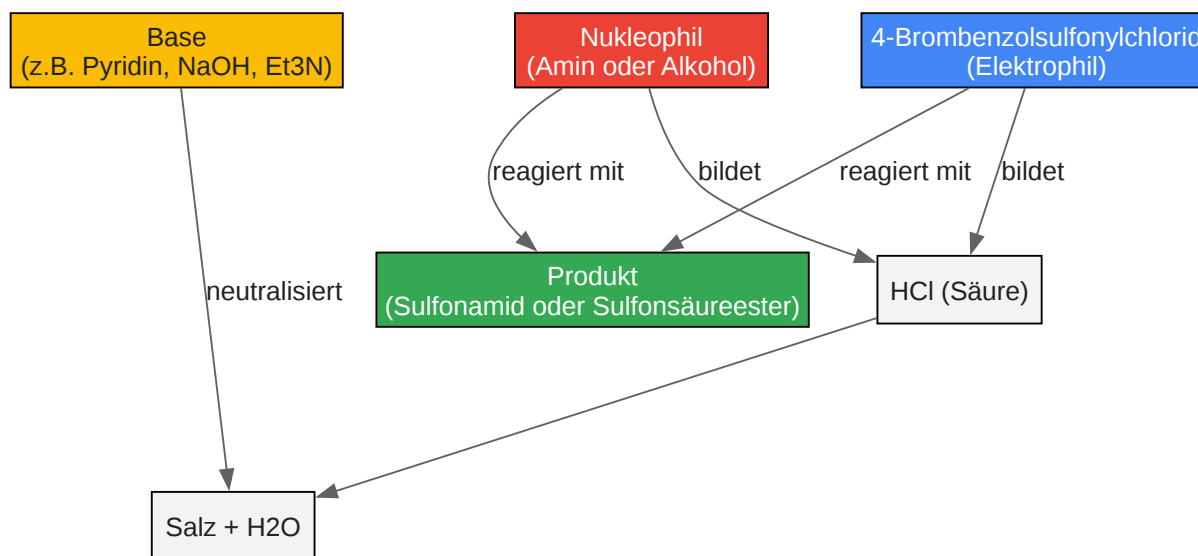
Visualisierungen

Die folgenden Diagramme illustrieren den allgemeinen Arbeitsablauf und die logischen Beziehungen der Schotten-Baumann-Reaktion.



[Click to download full resolution via product page](#)

Bildunterschrift: Allgemeiner Arbeitsablauf der Schotten-Baumann-Reaktion.



[Click to download full resolution via product page](#)

Bildunterschrift: Logische Beziehung der Reaktionskomponenten.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Anwendungs- und Protokollhinweise zur Schotten-Baumann-Reaktion von 4-Brombenzolsulfonylchlorid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b119516#schotten-baumann-reaction-conditions-for-4-bromobenzenesulfonyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com